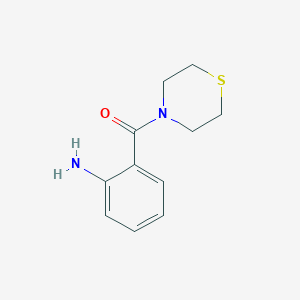

2-(Thiomorpholine-4-carbonyl)aniline

Description

General Context and Significance in Chemical Sciences

In the broader context of chemical sciences, 2-(Thiomorpholine-4-carbonyl)aniline belongs to a class of compounds that merge an aromatic amine (aniline) with a sulfur-containing heterocycle (thiomorpholine) through a carbonyl linker. Generally, such hybrid molecules are of interest to medicinal chemists due to the potential for synergistic or unique biological activities arising from the combination of different pharmacophores.

The thiomorpholine (B91149) moiety is a recognized "privileged scaffold" in drug discovery, valued for its ability to impart favorable pharmacokinetic properties. jchemrev.com Similarly, the aniline (B41778) scaffold is a fundamental building block in the synthesis of a vast array of pharmaceuticals and dyes. The amide linkage between these two components suggests a chemically stable structure. While the potential for this compound to be a synthetic intermediate or a candidate for biological screening is high, there is a lack of published studies to substantiate its specific significance.

Structural Framework and Heterocyclic System Relevance

The structural framework of this compound is characterized by three key components:

Aniline Ring: An amino group attached to a benzene (B151609) ring. The position of the amino group (ortho- to the carbonyl linker) can influence the molecule's conformation and reactivity, including its potential for intramolecular hydrogen bonding.

Thiomorpholine Ring: A six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. The sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), sulfone), which can modulate the compound's polarity and biological activity.

Carbonyl Linker: An amide functional group that connects the aniline and thiomorpholine moieties. This linker is generally planar and can participate in hydrogen bonding.

The relevance of the heterocyclic system, thiomorpholine, lies in its frequent use as a bioisostere for other cyclic amines like piperidine or morpholine (B109124). Its presence can enhance metabolic stability and modulate lipophilicity, which are crucial parameters in drug design.

Current Research Landscape and Emerging Areas

A thorough review of scientific databases indicates that the current research landscape for this compound is largely undefined. There are no prominent, publicly available research articles detailing its synthesis, characterization, or application. Its appearance is primarily limited to chemical supplier catalogs and compound databases.

The absence of dedicated research suggests that this compound may be a novel compound with unexplored potential or a synthetic intermediate that has not been the primary focus of published studies. Emerging areas of research for compounds with similar structural motifs include their investigation as kinase inhibitors, antibacterial agents, or as scaffolds in the development of new materials. However, without specific data, the application of these trends to this compound remains speculative.

Given the lack of detailed research findings in the public domain, a data table on its specific biological activities or research applications cannot be compiled at this time.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVONXCOUFYWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis Approaches for 2-(Thiomorpholine-4-carbonyl)aniline

Direct synthesis of this compound primarily involves the formation of the amide bond by coupling a derivative of 2-aminobenzoic acid with thiomorpholine (B91149). One of the most straightforward methods is the reaction of 2-aminobenzoyl chloride with thiomorpholine. This approach leverages the high reactivity of the acyl chloride to drive the amidation reaction to completion. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Another direct approach involves the use of isatoic anhydride (B1165640), a cyclic derivative of 2-aminobenzoic acid. The reaction of isatoic anhydride with thiomorpholine results in the ring-opening of the anhydride to form the desired amide. This method is often preferred due to the stability and ease of handling of isatoic anhydride compared to the more reactive and moisture-sensitive acyl chlorides. The reaction can be performed in various solvents, including polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Indirect Synthetic Strategies from Precursors

Indirect strategies offer alternative routes to this compound by constructing the molecule from more readily available precursors through multi-step sequences. These methods can provide greater flexibility in introducing substituents and may be advantageous when the direct coupling precursors are not easily accessible.

Amidation Reactions and Carbonylation Processes

Indirect amidation reactions can be employed, starting from 2-aminobenzoic acid itself. The carboxylic acid can be activated in situ using a variety of coupling agents to facilitate amide bond formation with thiomorpholine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Palladium-catalyzed carbonylation reactions represent a more advanced indirect strategy. nih.gov This approach could involve the coupling of a 2-haloaniline (e.g., 2-iodoaniline (B362364) or 2-bromoaniline) with thiomorpholine in the presence of carbon monoxide and a palladium catalyst. rsc.org The palladium catalyst facilitates the insertion of carbon monoxide into the aryl-halide bond, followed by nucleophilic attack by thiomorpholine to form the final amide product. This method is particularly useful for constructing the carbonyl group and the C-N bond in a single step from readily available starting materials.

Cyclization Reactions involving Thiomorpholine and Aniline (B41778) Derivatives

While not a direct method for forming the final amide bond, the synthesis of the thiomorpholine ring itself is a crucial preliminary step. Various cyclization reactions can be employed to prepare thiomorpholine from acyclic precursors. For instance, the cyclization of bis(2-chloroethyl)amine (B1207034) with a sulfur source like sodium sulfide (B99878) is a common method. Alternatively, the reaction of diethanolamine (B148213) with a sulfurating agent can also yield the thiomorpholine ring. The resulting thiomorpholine is then used in the subsequent amidation step as described above.

Coupling Reactions for Scaffold Construction

The construction of the 2-aminobenzoyl scaffold can also be achieved through various coupling reactions. For instance, a suitably protected 2-halobenzonitrile could undergo a palladium-catalyzed cyanation to introduce the nitrile group, which can then be hydrolyzed to the corresponding carboxylic acid or amide. Subsequent coupling with thiomorpholine would then yield the target molecule. These multi-step approaches, while longer, can be advantageous for the synthesis of analogues with diverse substitution patterns on the aniline ring.

Mechanistic Elucidation of Synthetic Transformations

The mechanisms of the key synthetic transformations are well-established in organic chemistry.

Amidation with Acyl Chlorides : The reaction of an acyl chloride with an amine, such as thiomorpholine, proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of thiomorpholine attacks the electrophilic carbonyl carbon of the 2-aminobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation of the nitrogen, the stable amide is formed. chemguide.co.ukchemguide.co.uk

Amidation with Isatoic Anhydride : The reaction of isatoic anhydride with an amine involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride. nih.gov This results in the ring-opening of the anhydride to form an intermediate carbamic acid, which subsequently decarboxylates to yield the final this compound.

Novel Synthetic Methodologies and Green Chemistry Considerations

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for amide synthesis. scispace.comresearchgate.net For the synthesis of this compound, this could involve the use of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant amounts of waste. sciepub.com For instance, the direct amidation of 2-aminobenzoic acid with thiomorpholine using catalytic amounts of boric acid or other Lewis acids could be a greener alternative to traditional coupling agents. acs.org

Chemical Reactivity and Transformation Studies

Reactions at the Thiomorpholine (B91149) Moiety

The thiomorpholine ring contains a sulfur atom that is susceptible to oxidation. Treatment with appropriate oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone (thiomorpholine-1,1-dioxide), significantly altering the polarity and hydrogen bonding capacity of the molecule. ontosight.ai For instance, the oxidation of the sulfur atom in the thiomorpholine ring can be achieved using various oxidizing agents. ontosight.ai The nitrogen atom, being part of an amide, is generally unreactive towards alkylation or acylation under standard conditions due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule contains a primary aromatic amine and a benzene (B151609) ring, both of which are sites for chemical reactions. The amino group can undergo acylation, alkylation, or sulfonylation. The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amino group. Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur, primarily at the positions ortho and para to the amino group. The directing influence of the amino group and the thiomorpholinecarbonyl substituent will govern the regioselectivity of these substitutions.

Furthermore, the primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups onto the aromatic ring, including halogens, hydroxyl, cyano, and nitro groups, through Sandmeyer-type reactions. quora.com

Reactions Involving the Carbonyl Linkage

The amide bond connecting the aniline and thiomorpholine moieties is relatively stable. However, it can be cleaved under harsh acidic or basic conditions through hydrolysis, which would yield 2-aminobenzoic acid and thiomorpholine. libretexts.orglibretexts.org This reaction is generally not reversible under physiological conditions. youtube.com

Alternatively, the carbonyl group of the amide can be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding 2-((thiomorpholin-4-yl)methyl)aniline. libretexts.orglibretexts.org This transformation fundamentally changes the nature of the linker from a rigid, planar amide to a more flexible secondary amine.

Derivatization Strategies and Analogue Synthesis

The chemical reactivity at each part of the 2-(Thiomorpholine-4-carbonyl)aniline molecule allows for extensive derivatization and the synthesis of a wide range of analogues. jchemrev.comjchemrev.com

Functionalization of the Thiomorpholine Ring

The primary route for functionalizing the thiomorpholine ring is through oxidation of the sulfur atom. This modification can produce analogues with altered physicochemical properties. ontosight.ai For instance, the oxidation to the sulfoxide introduces a chiral center at the sulfur atom, while oxidation to the sulfone increases the hydrogen bond accepting ability of the molecule.

| Reaction | Reagent | Product |

|---|---|---|

| S-Oxidation | m-CPBA (1 eq.) | 2-(Thiomorpholine-1-oxide-4-carbonyl)aniline |

| S-Dioxidation | m-CPBA (2 eq.) or H₂O₂/AcOH | 2-(Thiomorpholine-1,1-dioxide-4-carbonyl)aniline |

Modification of the Aniline Moiety

The aniline moiety offers numerous possibilities for modification. Electrophilic substitution reactions can introduce various substituents onto the aromatic ring. The primary amino group can be acylated or alkylated to introduce new functional groups. Diazotization followed by nucleophilic substitution provides a pathway to a diverse set of analogues that would be difficult to synthesize directly.

| Reaction Type | Example Reagent | Potential Product |

|---|---|---|

| N-Acylation | Acetyl Chloride | N-(2-(thiomorpholine-4-carbonyl)phenyl)acetamide |

| Ring Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted this compound |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | 2-(Thiomorpholine-4-carbonyl)benzonitrile |

Variations of the Carbonyl Linker

The amide linker itself can be modified or replaced. As mentioned, reduction of the carbonyl group to a methylene (B1212753) group (CH₂) using strong reducing agents like LiAlH₄ transforms the amide into a more flexible secondary amine linker. libretexts.orglibretexts.org Bioisosteric replacement of the amide bond is another common strategy in medicinal chemistry. For example, the amide could potentially be replaced with other functional groups such as a sulfonamide, a reverse amide, or other linkers to modulate the compound's properties.

| Transformation | Reagent | Resulting Linker |

|---|---|---|

| Amide Reduction | LiAlH₄ | Secondary Amine (-CH₂-NH-) |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | Cleavage to carboxylic acid and amine |

Reaction Mechanism Elucidation for Chemical Transformations

Detailed mechanistic studies elucidating the chemical transformations of this compound are not extensively documented in publicly available scientific literature. The reactivity of this molecule is predicted to be centered around the nucleophilic character of the aniline nitrogen, the electrophilic nature of the carbonyl carbon, and potential reactions involving the thiomorpholine ring.

While specific studies on the reaction mechanisms of this compound are scarce, the general principles of organic chemistry allow for the postulation of likely mechanistic pathways for its transformations. The inherent functionalities of the molecule, namely the secondary amide and the aromatic amine, are the primary sites for chemical reactivity.

Postulated Mechanistic Pathways

Reactions involving the aniline moiety are expected to proceed via mechanisms typical for aromatic amines. For instance, electrophilic aromatic substitution would likely be directed by the activating and ortho-, para-directing amino group, though sterically hindered by the adjacent thiomorpholine-4-carbonyl group.

The amide functionality presents several avenues for chemical transformation. Hydrolysis, for example, would likely proceed through a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen would be protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. This would be followed by proton transfer and elimination of thiomorpholine to yield 2-aminobenzoic acid. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon would initiate the hydrolysis, leading to the formation of a tetrahedral intermediate, which would then collapse to the products.

The thiomorpholine ring itself can participate in reactions, primarily involving the sulfur atom. Oxidation of the sulfide to a sulfoxide or sulfone is a plausible transformation. The mechanism of such an oxidation, for example with a peroxy acid, would involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide, leading to the formation of the oxidized product and a carboxylic acid.

It is important to emphasize that these proposed mechanisms are based on established principles of organic chemistry and the known reactivity of the constituent functional groups. Rigorous experimental studies, including kinetic analysis, isotopic labeling, and computational modeling, would be required to definitively elucidate the specific reaction mechanisms for the chemical transformations of this compound.

Interactive Data Table: Postulated Reactions and Mechanistic Features

| Reaction Type | Key Functional Group Involved | Postulated Mechanism | Potential Intermediates |

| Electrophilic Aromatic Substitution | Aniline | Electrophilic attack on the aromatic ring | Arenium ion (Sigma complex) |

| Amide Hydrolysis (Acid-Catalyzed) | Amide | Nucleophilic acyl substitution | Protonated carbonyl, Tetrahedral intermediate |

| Amide Hydrolysis (Base-Catalyzed) | Amide | Nucleophilic acyl substitution | Tetrahedral intermediate |

| Oxidation | Thiomorpholine (Sulfide) | Nucleophilic attack on an oxidizing agent | --- |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the atomic arrangement and conformational dynamics of 2-(Thiomorpholine-4-carbonyl)aniline can be established.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the amine (NH₂) protons, and the methylene (B1212753) protons of the thiomorpholine (B91149) ring.

The protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the presence of the amino and carbonyl-thiomorpholine substituents, these four protons would exhibit a complex splitting pattern. The broad signal for the two protons of the primary amine (NH₂) group is also anticipated.

The thiomorpholine ring contains two pairs of chemically non-equivalent methylene protons. The protons adjacent to the sulfur atom (-S-CH₂-) and those adjacent to the nitrogen atom (-N-CH₂-) are expected to resonate as distinct multiplets, likely in the δ 2.5-4.0 ppm range. The exact chemical shifts and coupling patterns would provide insight into the ring's conformation in solution.

Table 1: Expected ¹H NMR Chemical Shift Regions for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplet (m) |

| Amine (NH₂) | Variable, broad singlet (br s) | Broad Singlet (br s) |

| Thiomorpholine (-N-CH₂-) | 3.5 - 4.0 | Multiplet (m) |

| Thiomorpholine (-S-CH₂-) | 2.6 - 3.1 | Multiplet (m) |

Note: Expected values are based on typical chemical shifts for aniline and thiomorpholine derivatives.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The spectrum would feature signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing amide group. The carbonyl carbon (C=O) of the amide is particularly distinct and is anticipated to appear significantly downfield, typically in the range of δ 160-180 ppm. The four carbon atoms of the thiomorpholine ring are expected to produce two distinct signals in the aliphatic region, corresponding to the -N-C H₂- and -S-C H₂- carbons.

Table 2: Expected ¹³C NMR Chemical Shift Regions for this compound

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C-NH₂) | 140 - 150 |

| Aromatic (C-C=O) | 125 - 135 |

| Aromatic (C-H) | 115 - 130 |

| Thiomorpholine (-N-CH₂) | 45 - 55 |

| Thiomorpholine (-S-CH₂) | 25 - 35 |

Note: Expected values are based on general chemical shift correlations and data for related structures.

To unambiguously assign all proton and carbon signals and to probe the molecule's conformational dynamics, advanced NMR techniques are utilized.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the aniline and thiomorpholine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

Variable-Temperature (VT) NMR: VT-NMR studies can provide valuable information on dynamic processes, such as restricted rotation around the amide C-N bond. At lower temperatures, the rotation may become slow on the NMR timescale, leading to the appearance of two distinct sets of signals (rotamers) for the thiomorpholine protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, allowing for the calculation of the rotational energy barrier.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₄N₂OS), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aniline ring or the thiomorpholine ring.

McLafferty Rearrangement: Not expected for this structure due to the lack of a gamma-hydrogen on a flexible chain.

Fragmentation of the thiomorpholine ring: Loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound

| Fragment Structure | Predicted m/z | Fragmentation Pathway |

| [C₁₁H₁₄N₂OS]⁺ (Molecular Ion) | 222.09 | Ionization of parent molecule |

| [C₇H₆NO]⁺ | 120.04 | Cleavage of amide C-N bond (loss of thiomorpholine) |

| [C₄H₈NS]⁺ | 102.04 | Cleavage of amide C-C bond (thiomorpholine fragment) |

| [C₆H₆N]⁺ | 92.05 | Loss of CO from the [C₇H₆NO]⁺ fragment |

Note: Predicted m/z values are based on the expected fragmentation of the molecular structure. The analysis of fragmentation patterns in aniline dications suggests that ring structures can be fragile under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine of the aniline group should exhibit two distinct sharp bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the thiomorpholine ring should appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is one of the most prominent features in the spectrum, typically appearing in the range of 1630-1680 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amide Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong |

| Primary Amine (N-H) | Bend | 1590 - 1650 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Note: Wavenumber ranges are based on standard IR correlation tables.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

The crystal packing analysis would elucidate the network of intermolecular interactions, such as hydrogen bonds involving the amine group and π-π stacking between the aromatic rings of adjacent molecules. These interactions govern the macroscopic properties of the crystalline solid.

Table 5: Anticipated Structural Features from X-ray Crystallography

| Structural Feature | Expected Observation |

| Thiomorpholine Ring Conformation | Chair conformation |

| Molecular Conformation | Potential for intramolecular N-H···O=C hydrogen bonding |

| Intermolecular Interactions | Intermolecular hydrogen bonding via the NH₂ group; potential for π-π stacking of aniline rings |

Note: These are expected features based on the crystal structures of analogous molecules containing thiomorpholine and aniline moieties.

Other Advanced Spectroscopic Techniques

While foundational spectroscopic techniques provide a baseline for the structural confirmation of this compound, a deeper and more definitive understanding of its three-dimensional structure, connectivity, and electronic properties necessitates the use of more advanced methodologies. These techniques offer unparalleled detail regarding molecular geometry, atomic arrangement in the solid state, and intricate proton-carbon correlations.

Mass Spectrometry

Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of this compound with high precision. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₁₁H₁₄N₂OS.

Furthermore, computational methods can predict the collision cross-section (CCS) of different ions of the compound. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound provide theoretical data that can be compared against experimental results for structural verification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.08997 | 147.9 |

| [M+Na]⁺ | 245.07191 | 153.2 |

| [M-H]⁻ | 221.07541 | 152.1 |

| [M+K]⁺ | 261.04585 | 149.5 |

X-ray Crystallography

For an unequivocal determination of the solid-state structure, single-crystal X-ray crystallography stands as the definitive method. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. Key structural features that would be elucidated include the conformation of the thiomorpholine ring (typically a chair conformation) and the planarity of the aniline and carbonyl groups. Furthermore, this analysis would reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing arrangement. For related thiomorpholine structures, X-ray crystallography has been essential in confirming the chair conformation of the six-membered ring and the relative orientation of substituents.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, definitively establishing the connectivity of protons within the aniline ring and the thiomorpholine ring. For instance, it would show the coupling between adjacent aromatic protons and the geminal and vicinal protons on the thiomorpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the direct assignment of the carbon signal for each protonated carbon atom, such as the CH₂ groups of the thiomorpholine ring and the CH groups of the aniline moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC would show correlations from the aniline protons to the carbonyl carbon, and from the thiomorpholine protons to the carbonyl carbon, thus confirming the connectivity of the entire amide structure.

These advanced techniques, used in concert, provide a comprehensive and high-fidelity structural characterization of this compound, moving beyond simple confirmation to a detailed understanding of its molecular architecture.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations in Chemical Systems:No molecular dynamics simulations for 2-(Thiomorpholine-4-carbonyl)aniline in chemical systems have been published. These simulations are typically employed to understand the dynamic behavior and interactions of molecules over time, as has been done for other complex amine derivatives.

Due to the absence of specific research data for "this compound" in these advanced computational areas, providing a thorough and accurate article that adheres to the strict outline and content requirements is not feasible at this time.

Coordination Chemistry Studies

Synthesis of Metal Complexes Featuring 2-(Thiomorpholine-4-carbonyl)aniline as a Ligand

The synthesis of metal complexes with this compound, acting as a ligand (L), typically follows established methods of coordination chemistry. These methods generally involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates, or sulfates) and solvent (e.g., ethanol, methanol, acetonitrile, or DMF) is crucial and can influence the stoichiometry and structure of the resulting complex.

A common synthetic procedure involves dissolving the this compound ligand in a solvent, often with gentle heating to ensure complete dissolution. mdpi.comjocpr.com A solution of the desired metal salt, such as cobalt(II) chloride, nickel(II) chloride, or copper(II) acetate, in the same or a miscible solvent is then added dropwise to the ligand solution. nih.gov The reaction mixture is typically stirred under reflux for several hours to facilitate the complexation process. mdpi.comsysrevpharm.org Upon cooling, the solid metal complex often precipitates and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. jocpr.com The general reaction can be represented as:

mM(X)n + pL → [MmLp(X)q] + ...

where M is the metal ion, X is the anion from the salt, and L is the this compound ligand. The stoichiometric coefficients (m, p, q) depend on the coordination number of the metal, the denticity of the ligand, and the reaction conditions.

Table 1: Representative Synthetic Conditions for Metal Complexes

| Metal Salt | Ligand | Solvent | Reaction Condition | Expected Product Formula |

| CoCl₂·6H₂O | This compound | Ethanol | Reflux, 4h | [Co(L)₂Cl₂] |

| Ni(CH₃COO)₂·4H₂O | This compound | Methanol | Stirring at RT, 2h | [Ni(L)₂(H₂O)₂] |

| CuCl₂·2H₂O | This compound | Acetonitrile | Reflux, 6h | [Cu(L)Cl₂] |

| Zn(NO₃)₂·6H₂O | This compound | Ethanol | Stirring at 50°C, 3h | [Zn(L)₂(NO₃)₂] |

Structural Characterization of Coordination Compounds (e.g., X-ray crystallography)

In related structures containing a thiomorpholine (B91149) ring, the ring typically adopts a stable chair conformation. researchgate.netnih.gov It is expected that in complexes of this compound, this conformation would be maintained. Key structural parameters of interest would include the M-N bond length from the aniline (B41778) group, the M-O bond length from the carbonyl oxygen, and potentially an M-S bond if the thiomorpholine sulfur participates in coordination.

Beyond X-ray crystallography, a suite of spectroscopic techniques is employed for characterization:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand. A shift in the stretching frequency of the C=O group (typically around 1640-1680 cm⁻¹) to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. Similarly, changes in the N-H stretching vibrations of the aniline group suggest its involvement in bonding. inorgchemres.org

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which are indicative of the coordination geometry. The position and intensity of d-d transition bands are particularly useful for characterizing complexes of transition metals. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of diamagnetic complexes in solution. A downfield shift of the N-H proton signal or protons adjacent to the carbonyl group can provide evidence of coordination.

Table 2: Hypothetical X-ray Crystallographic Data for a [M(L)₂Cl₂] Complex

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements of the unit cell. |

| M-N (aniline) Bond Length | 2.15 Å | Distance between the metal and the coordinated aniline nitrogen. |

| M-O (carbonyl) Bond Length | 2.10 Å | Distance between the metal and the coordinated carbonyl oxygen. |

| N-M-O Bite Angle | 85° | The angle formed by the chelate ring if the ligand is bidentate. |

| Thiomorpholine Conformation | Chair | The 3D shape of the thiomorpholine ring. |

Investigation of Coordination Modes and Ligand Field Effects

The this compound ligand possesses three potential donor atoms: the nitrogen of the aniline group, the oxygen of the carbonyl group, and the sulfur of the thiomorpholine ring. This allows for several possible coordination modes:

Monodentate: Coordination through the most basic site, likely the aniline nitrogen.

Bidentate Chelating:

N,O-bidentate: Coordination via the aniline nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This is a very common coordination mode for similar ligands.

N,S-bidentate: Coordination through the aniline nitrogen and the thioether sulfur, which would form a larger, often less stable, chelate ring.

Bridging: The ligand could bridge two metal centers, for example, using the aniline nitrogen to bind one metal and the carbonyl oxygen or thioether sulfur to bind another.

The specific coordination mode adopted will influence the electronic structure of the metal center, an effect described by Ligand Field Theory (LFT). wikipedia.org LFT is an extension of molecular orbital theory used to explain the splitting of the d-orbitals of a transition metal ion when it is placed in the electric field of surrounding ligands. wikipedia.orgrsc.org

The energy difference between the split d-orbitals (Δ) is known as the ligand field splitting parameter. The magnitude of Δ depends on the metal ion, its oxidation state, and the nature of the ligands. Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Nitrogen and oxygen donors are typically intermediate-field ligands, while sulfur donors are generally considered softer and weaker-field ligands.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are direct consequences of the d-orbital splitting caused by the ligand field.

Electronic Spectra: The absorption of light in the UV-Visible region by transition metal complexes corresponds to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition). The energy of this transition corresponds to the ligand field splitting parameter (Δ). The number and position of these absorption bands in the electronic spectrum can help determine the coordination geometry of the metal ion. oncologyradiotherapy.com For instance, octahedral Co(II) complexes typically exhibit distinct absorption bands in the visible region, giving them a characteristic color.

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired electrons in its d-orbitals.

Paramagnetic complexes have one or more unpaired electrons and are attracted to a magnetic field. dalalinstitute.com

Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field. dalalinstitute.com

For a given metal ion, the ligand field strength determines whether a high-spin or low-spin configuration is adopted. A weak-field ligand results in a small Δ, making it energetically favorable for electrons to occupy higher-energy d-orbitals individually (high-spin). A strong-field ligand leads to a large Δ, causing electrons to pair up in lower-energy orbitals first (low-spin).

Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff), which can be used to calculate the number of unpaired electrons. researchgate.net This information is crucial for deducing the spin state and, by extension, the coordination environment of the metal ion.

Table 3: Expected Magnetic Moments for High-Spin Octahedral Complexes

| Metal Ion | d-electron Count | Number of Unpaired Electrons | Calculated Spin-Only Magnetic Moment (μso) in Bohr Magnetons (BM) |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Catalytic Applications of Metal-Thiomorpholine-4-carbonyl)aniline Complexes

Metal complexes are widely used as catalysts in organic synthesis due to their ability to activate substrates and facilitate bond formation and cleavage. uni.lu Complexes derived from aniline and related ligands have shown promise in a variety of catalytic transformations. mdpi.com While specific catalytic studies on complexes of this compound are not widely reported, their potential can be inferred from related systems.

Potential catalytic applications include:

Coupling Reactions: Palladium complexes are famous for catalyzing C-C, C-N, and C-O bond-forming reactions. A Pd(II) complex of this ligand could potentially be active in reactions like Suzuki or Heck coupling.

Oxidation/Reduction Reactions: Metal complexes of iron, cobalt, and manganese are known to catalyze oxidation and reduction reactions. For example, they can act as catalysts for the oxidation of alcohols or the hydrogenation of olefins. ias.ac.in

Synthesis of Heterocycles: Ruthenium and other transition metal complexes have been employed as catalysts in the synthesis of nitrogen-containing heterocycles like quinolines, often through dehydrogenative coupling reactions involving anilines and alcohols or aldehydes. uni.lursc.orgresearchgate.net Given the aniline moiety in the ligand, its metal complexes could be explored for similar transformations. The synthesis of phenothiazines, which involves thioarylation of anilines, is another area where these complexes might find application, potentially leveraging the sulfur atom in the ligand structure. rsc.org

The catalytic activity would be highly dependent on the choice of metal, its oxidation state, and the coordination environment provided by the this compound ligand. The ligand's structure could be tuned to modify the steric and electronic properties of the metal center, thereby optimizing catalytic performance.

Mechanistic Investigations of Biological Interactions in Vitro Studies

Enzyme Inhibition and Molecular Binding Mechanism Studies

No specific studies detailing the enzyme inhibition profile or molecular binding mechanisms of 2-(Thiomorpholine-4-carbonyl)aniline have been identified in the available literature. Research in this area would typically involve screening the compound against a panel of enzymes, such as kinases or cholinesterases, to identify any inhibitory activity. For any identified targets, further studies would be conducted to determine the nature of the inhibition (e.g., competitive, non-competitive) and to measure binding affinity. Techniques like X-ray crystallography or molecular modeling could then elucidate the specific binding interactions between the compound and the enzyme's active site.

Cellular Pathway Modulation at the Molecular Level

There is no available research data on how this compound may modulate cellular pathways at a molecular level. Such investigations would explore the compound's effects on fundamental cellular processes. This includes:

Apoptosis Induction: Assessing whether the compound can trigger programmed cell death, a key mechanism for anti-cancer agents. This is often measured by detecting markers like cleaved caspase-3 and PARP.

Cell Cycle Regulation: Determining if the compound causes cells to arrest at specific phases of the cell cycle (e.g., G1, S, G2/M), which can inhibit proliferation.

Reactive Oxygen Species (ROS) Accumulation: Measuring the generation of ROS, which are chemically reactive molecules containing oxygen. A significant increase in ROS can induce oxidative stress and lead to cell death, a mechanism exploited by some therapeutic agents.

Molecular Target Identification and Validation

The specific molecular targets of this compound have not been identified or validated in published studies. The process of target identification involves methods like affinity chromatography, genetic screening, or computational network pharmacology to pinpoint the proteins or nucleic acids with which a compound interacts to exert its biological effect. Once a potential target is identified, validation studies are performed to confirm that the compound's activity is indeed mediated through this target.

Structure-Activity Relationship (SAR) Insights for Mechanistic Understanding

Specific structure-activity relationship (SAR) studies for this compound are not available. SAR studies involve synthesizing and testing a series of structurally related analogs to understand how specific chemical features contribute to their biological activity. For instance, research on other heterocyclic compounds has shown that the nature and position of substituents on the aniline (B41778) or thiomorpholine (B91149) rings can significantly influence potency and selectivity against a biological target. Such insights are crucial for optimizing lead compounds in drug discovery.

Research Applications and Broader Scientific Impact

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The utility of 2-(Thiomorpholine-4-carbonyl)aniline as a synthetic intermediate stems from the distinct reactivity of its constituent parts: the primary aromatic amine (aniline) and the tertiary amide linked to a thiomorpholine (B91149) ring. The aniline (B41778) group is a cornerstone in organic synthesis, serving as a precursor for a wide array of functional groups and heterocyclic systems. The thiomorpholine carboxamide portion provides a stable, yet potentially modifiable, heterocyclic scaffold that can influence the physicochemical properties of resulting molecules.

The primary amine of the aniline ring can undergo numerous classical transformations. It is readily diazotized to form a diazonium salt, which is a highly versatile intermediate for introducing various substituents (e.g., halogens, cyano, hydroxyl groups) onto the aromatic ring via Sandmeyer-type reactions. Furthermore, the amine can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases) or engage in coupling reactions to form new carbon-nitrogen or carbon-carbon bonds.

The amide bond in the molecule is generally robust, providing structural stability. However, its presence influences the electronic properties of the aniline ring. The thiomorpholine moiety itself is significant; the inclusion of a sulfur atom in the heterocyclic ring increases lipophilicity compared to its morpholine (B109124) analogue, a property often leveraged in medicinal chemistry. mdpi.com Molecules like 4-thiomorpholinoaniline (B1311295) are recognized as useful building blocks in amide-coupling reactions, highlighting the synthetic value of the combined aniline and thiomorpholine motifs. mdpi.com

Below is a table summarizing potential synthetic applications of this building block:

Table 1: Synthetic Transformations of this compound

| Moiety | Reaction Type | Potential Products/Intermediates |

|---|---|---|

| Aniline | Diazotization / Sandmeyer Reaction | Substituted phenyl derivatives (halo-, cyano-, hydroxy-) |

| Acylation / Amide Coupling | N-acylated aniline derivatives | |

| Reductive Amination | N-alkylated aniline derivatives | |

| Cyclization Reactions (e.g., with dicarbonyls) | Fused heterocyclic systems (e.g., quinolines) | |

| Thiomorpholine | Sulfur Oxidation | Thiomorpholine-1-oxide or 1,1-dioxide derivatives |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated or nitrated derivatives |

Precursor in the Development of Complex Molecular Architectures

Building upon its role as a versatile intermediate, this compound serves as a valuable precursor for the synthesis of intricate molecular architectures. The strategic placement of the amine and thiomorpholine carboxamide groups on the aniline ring allows for the regioselective construction of larger, polycyclic, and multifunctional compounds.

One of the most significant applications of aniline derivatives is in the synthesis of fused heterocyclic ring systems. For instance, the aniline amine group can be used as a nitrogen source in reactions designed to build quinoline (B57606), quinoxaline, or benzothiazine scaffolds. organic-chemistry.org The Skraup and Doebner-von Miller reactions, for example, utilize anilines to construct the quinoline core, a privileged structure in medicinal chemistry. The substituents already present on the this compound precursor would be incorporated into the final complex molecule, allowing for the synthesis of highly functionalized quinoline derivatives.

The thiomorpholine ring can also be a site for further functionalization. The sulfur atom is a "metabolically soft spot" and can be oxidized to the corresponding sulfoxide (B87167) or sulfone. mdpi.com This modification dramatically alters the polarity, solubility, and hydrogen-bonding capacity of the molecule, providing a method to fine-tune the properties of the final complex architecture. The use of related precursors like 4-(4-nitrophenyl)thiomorpholine (B1608610) in the synthesis of kinase inhibitors and antimycobacterial agents demonstrates the importance of the thiomorpholine scaffold in creating complex and biologically relevant molecules. mdpi.com

Table 2: Potential Complex Molecular Scaffolds Derived from this compound

| Scaffold Class | Synthetic Approach | Potential Application Area |

|---|---|---|

| Substituted Quinolines | Cyclocondensation reactions (e.g., Skraup, Doebner-von Miller) | Medicinal Chemistry, Materials Science |

| Benzothiazines | Cyclization involving the aniline amine and a sulfur source | Pharmaceutical Research |

| Polycyclic Amides | Intramolecular cyclization or multi-component reactions | Drug Discovery |

| Functionalized Sulfones | Oxidation of the thiomorpholine sulfur | Pro-drug design, modulation of physicochemical properties |

Contributions to Heterocyclic Chemistry Research

The study and application of this compound contribute significantly to the broader field of heterocyclic chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the structural core of a vast number of pharmaceuticals and functional materials. nih.gov Thiomorpholine, a saturated six-membered ring containing both a nitrogen and a sulfur atom, is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds. jchemrev.comjchemrev.comresearchgate.net

Research involving this compound expands the synthetic toolbox available to chemists. Investigating its reactivity helps elucidate the influence of the thiomorpholine-amide substituent on the chemical behavior of the aniline ring, providing insights into regioselectivity and functional group tolerance in various reactions. The synthesis of such bifunctional molecules enriches the library of available building blocks for combinatorial chemistry and drug discovery programs. jchemrev.com

Furthermore, the incorporation of sulfur-containing heterocycles like thiomorpholine is an area of active research. nih.gov These moieties can impart unique conformational properties and engage in specific interactions with biological targets. By providing a readily accessible scaffold that combines the thiomorpholine ring with the synthetically versatile aniline group, this compound facilitates the exploration of new chemical space and the development of novel heterocyclic systems. researchgate.net

Theoretical Frameworks in Amide and Thiomorpholine Chemistry

Beyond its practical synthetic applications, this compound is a subject of interest for theoretical and computational chemistry, particularly concerning the conformational analysis of its amide bond and thiomorpholine ring.

Amide Bond Conformation: The amide bond (CO-N) is a fundamental functional group with a partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. mdpi.com This restricts rotation around the C-N bond, leading to planar and conformationally distinct isomers (often cis/trans or E/Z). For N-acyl anilines, the orientation of the carbonyl group relative to the aromatic ring and the thiomorpholine ring is critical. Theoretical studies, often employing Density Functional Theory (DFT), can calculate the rotational energy barrier of the amide bond and predict the most stable conformers. These calculations help rationalize the molecule's three-dimensional shape, which is crucial for understanding its reactivity and potential intermolecular interactions. mdpi.com

Thiomorpholine Ring Conformation: Saturated six-membered rings are not planar and adopt various conformations to minimize steric and torsional strain. Like cyclohexane, the thiomorpholine ring predominantly adopts a low-energy chair conformation. mdpi.comresearchgate.net The precise geometry of this chair form can be described by ring puckering coordinates, such as those defined by Cremer and Pople. smu.edu These parameters quantify the degree of puckering and identify the specific shape of the ring (e.g., ideal chair, boat, twist-boat). Computational analysis can determine these parameters and predict the preferred orientation (axial or equatorial) of the N-substituent. For the related 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group has been observed in a quasi-axial position. mdpi.comresearchgate.net Similar computational studies on this compound would provide valuable insights into its conformational landscape.

Table 3: Typical Theoretical Conformational Parameters for a Thiomorpholine Chair

| Parameter | Description | Typical Value Range |

|---|---|---|

| Puckering Amplitude (Q) | Total amount of ring puckering from a mean plane. | ~0.5 - 0.6 Å |

| Theta (θ) | Polar angle defining the type of conformation. | ~0° or ~180° for a chair |

| Phi (φ) | Phase angle defining the position along a pseudorotation path. | Varies |

| Conformation | Lowest energy non-planar arrangement. | Chair |

Note: Values are generalized from computational studies of similar six-membered heterocyclic rings. nih.gov

Q & A

Basic: What are the key synthetic routes for 2-(Thiomorpholine-4-carbonyl)aniline, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves coupling thiomorpholine-4-carbonyl chloride with 2-aminophenyl intermediates under controlled conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios significantly impact yield. For example, using triethylamine as a base in anhydrous dichloromethane at 0°C minimizes side reactions (e.g., hydrolysis of the acyl chloride), achieving yields >85% . Catalysts like DMAP can further enhance acylation efficiency by stabilizing reactive intermediates . Post-reaction purification via crystallization (e.g., ethanol/water mixtures) improves purity (>95%) .

Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Density Functional Theory (DFT) calculations and molecular docking studies can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. For instance:

- Electron-withdrawing groups (e.g., trifluoromethyl) on the aniline ring increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .

- Thiomorpholine’s sulfur atom enables hydrogen bonding and hydrophobic interactions, as shown in docking simulations with COX-2 analogs .

| Substituent | Predicted ΔG (kcal/mol) | Biological Target |

|---|---|---|

| -CF₃ | -8.2 | COX-2 |

| -OCH₃ | -6.7 | Dopamine Receptor D2 |

| -NO₂ | -7.9 | Tyrosine Kinase |

Data-driven SAR models can prioritize derivatives for synthesis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons, with thiomorpholine’s methylene protons appearing as triplets (δ 3.5–4.0 ppm) and the aniline NH₂ as a broad singlet (δ 5.5–6.0 ppm) .

- FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and thiomorpholine C-S bonds (650–700 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ = 265.0824 for C₁₁H₁₃N₂OS) with <2 ppm error .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric vs. radiometric assays) to confirm target engagement .

- Control experiments : Test metabolite interference (e.g., hydrolysis products) via HPLC-MS .

- Cellular vs. biochemical assays : Address membrane permeability issues using logP adjustments (optimal range: 2–3.5) .

For example, a compound showing low activity in cell-based assays but high enzyme inhibition in vitro may require prodrug strategies to improve bioavailability .

Basic: What functional group transformations are applicable to this compound?

Methodological Answer:

- N-Acylation : React with acyl chlorides to modify the aniline NH₂, though steric hindrance from the thiomorpholine group may require bulky acylating agents .

- Electrophilic Aromatic Substitution : Introduce halogens (e.g., bromine) at the para position of the aniline ring, directed by the electron-donating NH₂ group .

- Reduction : Convert the carbonyl group to a methylene bridge using LiAlH₄, though this may alter biological activity .

Advanced: How to establish SAR for enzyme inhibition using analogs?

Methodological Answer:

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., -F, -Cl, -CF₃) on the aniline ring and measure IC₅₀ values.

- Free-Wilson analysis : Quantify contributions of substituents to activity. For example:

| Position | Substituent | ΔIC₅₀ (μM) | Mechanistic Insight |

|---|---|---|---|

| 2 | -CF₃ | -0.8 | Enhanced hydrophobic binding |

| 4 | -OCH₃ | +1.2 | Reduced electron density |

- Crystallography : Solve co-crystal structures with target enzymes (e.g., kinases) to identify critical interactions .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

- Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., quinone imines from oxidation) .

- Prodrug design : Mask reactive groups (e.g., replace -NH₂ with carbamate) to reduce off-target effects .

- In silico toxicity prediction : Tools like Derek Nexus assess mutagenicity risks from aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.